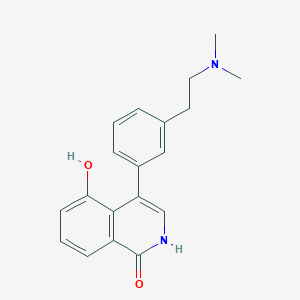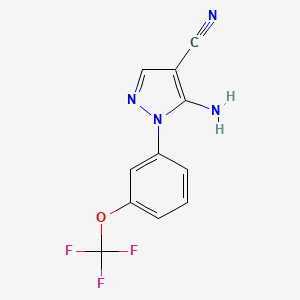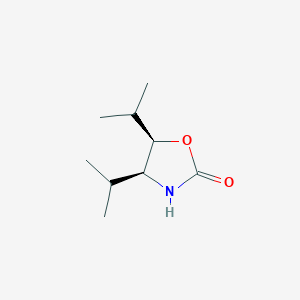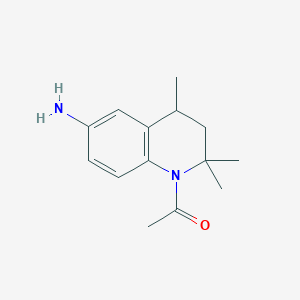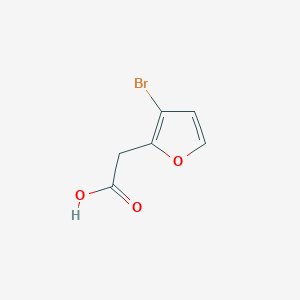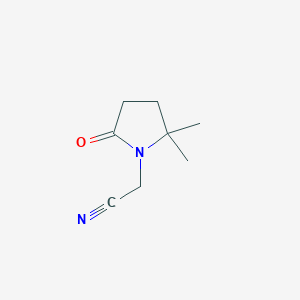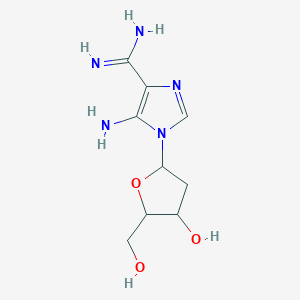
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that combines elements of imidazole and tetrahydrofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the imidazole ring and the subsequent attachment of the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-formyltetrahydrofuran-3-ol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential as a biochemical probe or therapeutic agent is of interest. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new drugs.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a similar hydroxymethyl group but a different core structure.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
The uniqueness of 5-(4-(Diaminomethylene)-5-imino-4,5-dihydro-1H-imidazol-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol lies in its combination of imidazole and tetrahydrofuran moieties. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
35966-91-7 |
|---|---|
Molecular Formula |
C9H15N5O3 |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboximidamide |
InChI |
InChI=1S/C9H15N5O3/c10-8(11)7-9(12)14(3-13-7)6-1-4(16)5(2-15)17-6/h3-6,15-16H,1-2,12H2,(H3,10,11) |
InChI Key |
UZIPPVPXUDGYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC(=C2N)C(=N)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


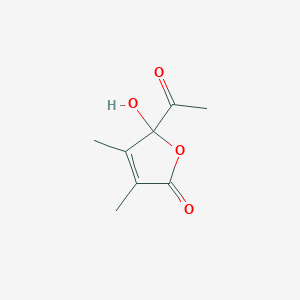
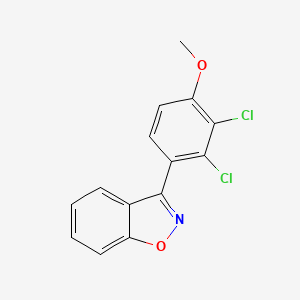

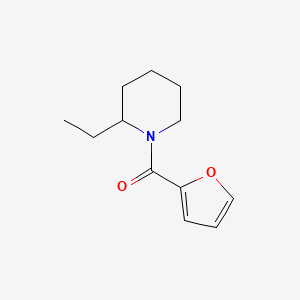
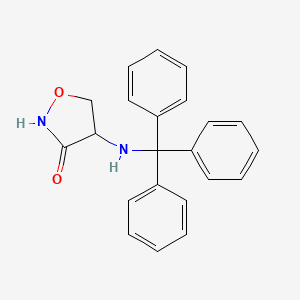
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
